

4-Bromobenzene-d melting point and boiling point data

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Compound of Interest

Compound Name: 4-Bromobenzene-d

CAS No.: 13122-33-3

Cat. No.: B12644191

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Technical Guide: 4-Bromobenzene-d (CAS 13122-33-3)

Content Type: Technical Whitepaper & Experimental Protocol Audience: Synthetic Chemists, DMPK Scientists, and Spectroscopists

Executive Summary

4-Bromobenzene-d (specifically 1-bromo-4-deuterobenzene) is a selectively deuterated isotopologue of bromobenzene. Unlike the perdeuterated analog (

), this compound retains protons at the ortho and meta positions, with a single deuterium atom at the para position.

This specific substitution pattern makes it a critical tool in:

- Metabolic Stability Studies: Blocking the para-position to inhibit CYP450-mediated hydroxylation (Metabolic Switching).

- Mechanistic Elucidation: Probing Kinetic Isotope Effects (KIE) in cross-coupling reactions where C-H/C-D bond activation is the rate-determining step.
- NMR Spectroscopy: Simplifying spin systems by removing para-coupling constants ().

Physicochemical Data Profile

Due to the Born-Oppenheimer approximation, the electronic potential energy surface of **4-Bromobenzene-d** is nearly identical to that of non-deuterated bromobenzene. Consequently, phase transition temperatures (MP/BP) exhibit negligible shifts, typically within experimental error margins for standard laboratory equipment.

Table 1: Comparative Physicochemical Properties

Property	4-Bromobenzene (Protium Analog)	4-Bromobenzene-d (Deuterium Analog)	Note on Isotope Effect
CAS Number	108-86-1	13122-33-3	—
Molecular Formula			—
Molecular Weight	157.01 g/mol	158.01 g/mol	+1.007 Da shift
Melting Point	-30.6 °C	~ -31 °C (Estimated)	Isotope effect on crystal lattice energy is negligible.
Boiling Point (760 mmHg)	156.2 °C	~ 156 °C	Inverse Vapor Pressure Isotope Effect (VPIE) is minimal.
Boiling Point (20 mmHg)	53.8 °C	~ 54 °C	Useful for vacuum distillation purification.
Density ()	1.495 g/mL	~ 1.505 g/mL	Higher density due to mass increase without volume expansion.
Refractive Index ()	1.5597	1.5595	Minimal change in polarizability.

“

Technical Note: While perdeuterated benzene (

) boils 0.9°C lower than benzene (

), the heavy bromine atom in 4-Bromobenzene dominates the mass and van der Waals interactions, rendering the H/D boiling point difference statistically insignificant for synthesis and isolation purposes.

Experimental Protocol: Regioselective Synthesis

Direct H/D exchange on bromobenzene is non-selective and often leads to scrambling. The authoritative method for synthesizing high-purity 1-bromo-4-deuterobenzene is the Lithium-Halogen Exchange of 1,4-dibromobenzene followed by a

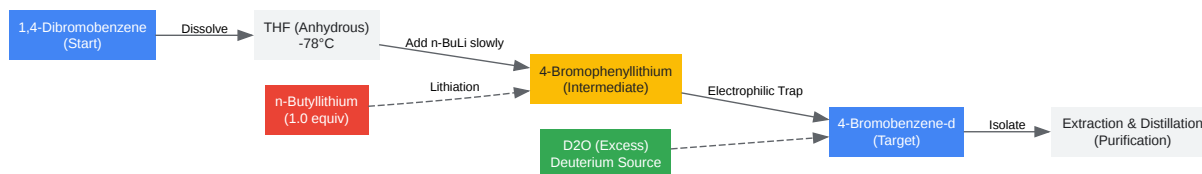
quench. This ensures the deuterium is placed exclusively at the para position.

Reaction Logic & Causality

- Substrate Choice: 1,4-Dibromobenzene is symmetric.[1][2] Lithiation at either bromine yields the same intermediate (4-bromophenyllithium).
- Temperature Control (-78°C): Essential to prevent the "Benzyne Mechanism" or disproportionation to 1,4-dilithiobenzene.
- Quench (
): Acts as the deuterium source. Must be in excess to prevent protonation by adventitious moisture.

Workflow Diagram

The following diagram illustrates the critical pathway and decision points for the synthesis.



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Caption: Regioselective synthesis workflow via Lithium-Halogen exchange to ensure para-position specificity.

Detailed Methodology

Reagents:

- 1,4-Dibromobenzene (Recrystallized)[3]
- n-Butyllithium (1.6 M in hexanes)
- Tetrahydrofuran (THF), anhydrous/degassed
- Deuterium Oxide (
, >99.9 atom % D)

Step-by-Step Procedure:

- Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 1,4-dibromobenzene (23.6 g, 100 mmol) and dissolve in 100 mL anhydrous THF.
- Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
- Lithiation: Add n-BuLi (100 mmol) dropwise via syringe pump over 30 minutes.
 - Critical Check: Maintain internal temperature below -70°C to avoid benzyne formation.
 - Observation: The solution may turn slightly yellow/orange.
- Quench: After stirring for 45 minutes at -78°C, inject (5 mL, excess) rapidly.
 - Mechanism:[4] The aggressive Lithium species grabs D+ instantly.
- Workup: Allow to warm to room temperature. The mixture will turn white/cloudy (LiOD salts).
 - Add 50 mL water to dissolve salts.[5]
 - Extract with Diethyl Ether (

mL).

- Wash combined organics with Brine, dry over

, and filter.[6]

- Purification: Concentrate via rotary evaporation. Purify the residue by vacuum distillation (approx. 54°C at 20 mmHg) to separate from any unreacted dibromobenzene (which has a much higher BP).

Applications in Drug Discovery[7]

Metabolic Blocking (Deuterium Switch)

In drug metabolism, the para-position of a phenyl ring is a metabolic "hotspot" for oxidation. Replacing H with D increases the bond dissociation energy (

kJ/mol vs

kJ/mol is a simplification; the real effect is the Zero Point Energy difference).

- Outcome: This slows down the rate of metabolism (Primary Kinetic Isotope Effect,), potentially increasing the drug's half-life () without altering its binding affinity.

Mechanistic Probe

Researchers use **4-Bromobenzene-d** to determine if C-H bond breaking is the rate-determining step (RDS) in catalytic cycles (e.g., Suzuki-Miyaura coupling).[7]

- Experiment: Run two parallel reactions, one with 4-Bromobenzene and one with **4-Bromobenzene-d**.
- Analysis: If , the C-H(D) bond cleavage is involved in the RDS. If , the cleavage occurs after the RDS.

References

- National Institute of Standards and Technology (NIST). Bromobenzene Phase Change Data. NIST Chemistry WebBook.[8] Available at: [\[Link\]](#)
- PubChem. Benzene-d, 4-bromo- (Compound Summary). National Library of Medicine.[5] Available at: [\[Link\]](#)

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Sources

- 1. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. How to convert bromobenzene to 3,4 Dibromo benzene? Write reaction? - askITians [askitians.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
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